![molecular formula C20H24N6O3S B2597008 1-((2-amino-2-oxoethyl)thio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105248-82-5](/img/structure/B2597008.png)
1-((2-amino-2-oxoethyl)thio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
The compound “1-((2-amino-2-oxoethyl)thio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . Triazoloquinoxaline derivatives are known for their versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The synthesis process is complex and requires careful control of reaction conditions .Molecular Structure Analysis
The molecular structure of this compound is complex, with a central triazole nucleus present as a central structural component . The compound contains two carbon and three nitrogen atoms in the five-membered aromatic azole chain .Scientific Research Applications
- Researchers have synthesized a series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives, including this compound, and evaluated their inhibitory activities against c-Met/VEGFR-2 kinases .
- Compound 17l also induced apoptosis in A549 cells and inhibited intracellular c-Met signaling .
- This compound’s dual inhibition of c-Met and VEGFR-2 may enhance its effectiveness against resistant tumors .
Kinase Inhibition and Antiproliferative Activity
Multidrug Resistance Overcoming
Antioxidant Properties
Cytotoxicity and Apoptosis Induction
Future Directions
properties
IUPAC Name |
1-(2-amino-2-oxoethyl)sulfanyl-N-cyclopentyl-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3S/c1-2-9-25-18(29)14-8-7-12(17(28)22-13-5-3-4-6-13)10-15(14)26-19(25)23-24-20(26)30-11-16(21)27/h7-8,10,13H,2-6,9,11H2,1H3,(H2,21,27)(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJGAGTXWLJOML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-amino-2-oxoethyl)thio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
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